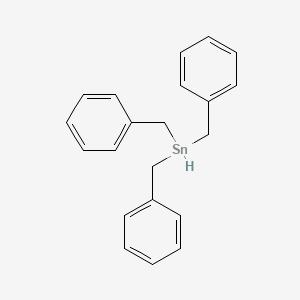
Tribenzylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyltin hydride, also known as tributyltin, is an organotin compound with the chemical formula (C₄H₉)₃SnH. It is a colorless liquid that is soluble in organic solvents and is widely used in organic synthesis as a source of hydrogen atoms. The compound is known for its relatively weak, nonionic bond between tin and hydrogen, which can cleave homolytically, making it a good radical reducing agent .
Vorbereitungsmethoden
Tributyltin hydride can be synthesized by reducing tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tributyltin oxide .
Analyse Chemischer Reaktionen
Tributyltin hydride undergoes various types of reactions, primarily involving radical mechanisms. Some of the notable reactions include:
Barton-McCombie Reaction: This reaction involves the reduction of organic halides to hydrocarbons using tributyltin hydride.
Barton Decarboxylation: This reaction converts carboxylic acids to hydrocarbons.
Dehalogenation: Tributyltin hydride can be used to remove halogens from organic compounds.
Intramolecular Radical Cyclization: This reaction forms cyclic compounds from linear precursors.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator. The major products formed from these reactions are typically hydrocarbons or other reduced forms of the starting materials .
Wissenschaftliche Forschungsanwendungen
Tributyltin hydride has several applications in scientific research, particularly in organic synthesis. It is used as a hydrogen donor in radical reactions, making it valuable for:
Hydrostannylation Reactions: Adding tin-hydrogen bonds to unsaturated compounds.
Reduction of Organic Halides: Converting halides to hydrocarbons.
Synthesis of Complex Organic Molecules: Facilitating the formation of complex structures through radical mechanisms.
Wirkmechanismus
The mechanism by which tributyltin hydride exerts its effects involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer to organic radicals. The relatively weak bond strength (74 kcal/mol) of the tin-hydrogen bond makes tributyltin hydride an effective hydrogen donor .
Vergleich Mit ähnlichen Verbindungen
Tributyltin hydride is unique among organotin hydrides due to its relatively weak tin-hydrogen bond, which facilitates radical reactions. Similar compounds include:
Triphenyltin Hydride: Another organotin hydride used in radical reactions.
Tris(trimethylsilyl)silane: A silicon-based hydride used as an alternative to tin hydrides due to its lower toxicity.
Indium Hydrides: Used as radical hydrogen donors in place of tin hydrides.
Tributyltin hydride stands out due to its effectiveness in radical reactions and its relatively simple preparation methods, despite its high toxicity and lipophilicity.
Eigenschaften
Molekularformel |
C21H22Sn |
|---|---|
Molekulargewicht |
393.1 g/mol |
IUPAC-Name |
tribenzylstannane |
InChI |
InChI=1S/3C7H7.Sn.H/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;; |
InChI-Schlüssel |
HHRCVDKFONJVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[SnH](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















